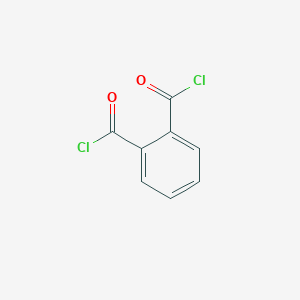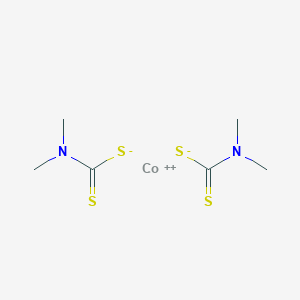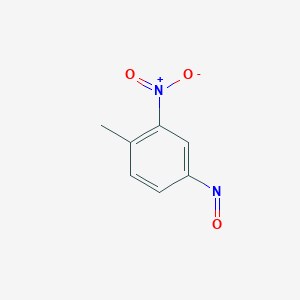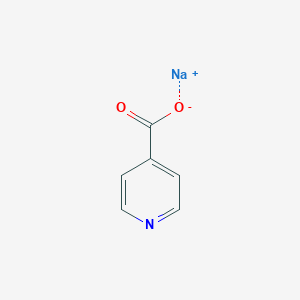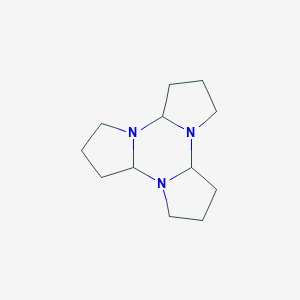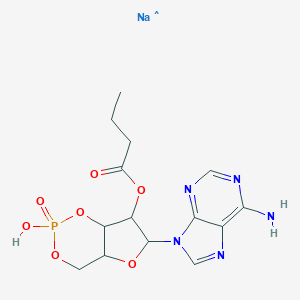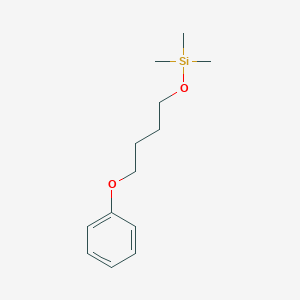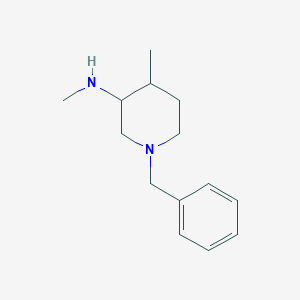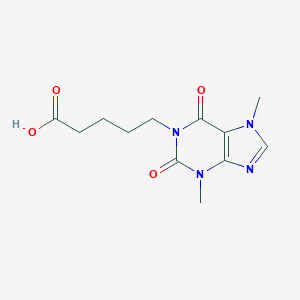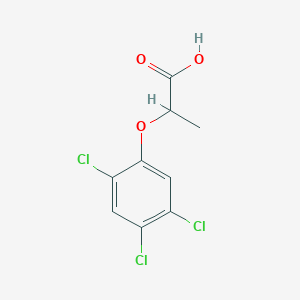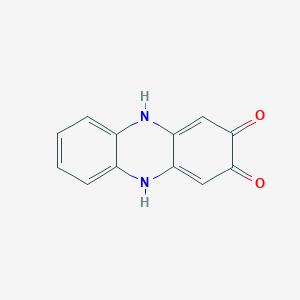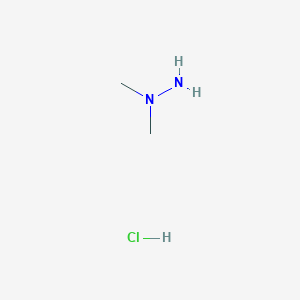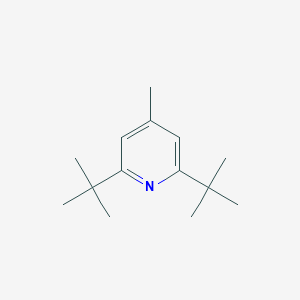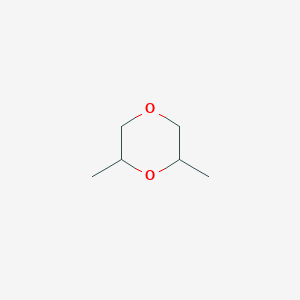
2,6-Dimethyl-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1,4-dioxane is an organic compound with the formula C6H12O2 . It’s also known by other names such as 1,4-Dioxane, 2,6-dimethyl-, and p-Dioxane, 2,6-dimethyl- .
Synthesis Analysis
2,2-Dimethyl-4,6-dioxo-1,3-dioxane, commonly known as Meldrum’s acid, is a useful reagent in the synthesis of heterocyclic compounds . It was synthesized in 1908 by the reaction between acetone and malonic acid in the presence of acetic . Another method for synthesizing 2,6-Dimethyl-1,4-dioxane involves passing propylene oxide through a layer of bentonite with acidic centers .Molecular Structure Analysis
The molecular weight of 2,6-Dimethyl-1,4-dioxane is 116.1583 . The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-5-3-7-4-6(2)8-5/h5-6H,3-4H2,1-2H3 .Chemical Reactions Analysis
Dimethyl dioxane is highly susceptible to acid-catalyzed hydrolysis . A strong acid, like concentrated sulfuric acid, will cause it to break down into propylene glycol and other side products . On the other hand, bases, like sodium hydroxide, do not hydrolyze dimethyldioxane to any appreciable degree .Physical And Chemical Properties Analysis
2,6-Dimethyl-1,4-dioxane is a liquid at room temperature . It has a boiling point of 114°C . The compound is immiscible with water but miscible with other organic solvents .Safety And Hazards
Propiedades
Número CAS |
10138-17-7 |
|---|---|
Nombre del producto |
2,6-Dimethyl-1,4-dioxane |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2,6-dimethyl-1,4-dioxane |
InChI |
InChI=1S/C6H12O2/c1-5-3-7-4-6(2)8-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JZUPYBRYQINNRE-UHFFFAOYSA-N |
SMILES |
CC1COCC(O1)C |
SMILES canónico |
CC1COCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



